

4-Isobutoxy-3-methoxybenzoic acid discovery and history

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Compound of Interest

Compound Name: 4-Isobutoxy-3-methoxybenzoic acid

Cat. No.: B1349244

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An In-depth Technical Guide to **4-Isobutoxy-3-methoxybenzoic Acid**: Synthesis, Properties, and Historical Context

Introduction

4-Isobutoxy-3-methoxybenzoic acid, a derivative of isovanillic acid, is a notable compound within the broader class of benzoic acid derivatives which are integral to various fields, particularly drug discovery and materials science.^[1] While not extensively studied as a standalone molecule, its structural features—a substituted benzoic acid scaffold with both methoxy and isobutoxy groups—place it in a category of compounds with significant therapeutic potential.^[1] This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, a detailed synthetic protocol, and its context within the landscape of medicinal chemistry.

The history of **4-isobutoxy-3-methoxybenzoic acid** is not marked by a singular discovery event but is rather embedded in the systematic exploration of isovanillic acid and its derivatives. Isovanillic acid itself is a versatile precursor in the synthesis of complex molecules, including opioids like morphine.^[2] The derivatization of isovanillic acid, such as through etherification to produce compounds like **4-isobutoxy-3-methoxybenzoic acid**, is a common strategy in medicinal chemistry to modulate the parent molecule's properties for specific applications.^[1]

Physicochemical Properties

Quantitative data for **4-isobutoxy-3-methoxybenzoic acid** is limited due to a scarcity of dedicated research. However, its properties can be contextualized by comparing them with its parent compound, isovanillic acid, and the closely related 4-methoxybenzoic acid (p-anisic acid).[3]

Property	4-Isobutoxy-3-methoxybenzoic acid	Isovanillic Acid (Precursor)	4-Methoxybenzoic Acid (Analog)
CAS Number	3535-35-1	645-08-9	100-09-4
Molecular Formula	C ₁₂ H ₁₆ O ₄	C ₈ H ₈ O ₄	C ₈ H ₈ O ₃
Molecular Weight	224.25 g/mol	168.15 g/mol [4]	152.15 g/mol [3]
Appearance	Solid (predicted)	Crystalline solid	White crystalline solid[3]
Melting Point	Not available	253-257 °C	182-185 °C
Boiling Point	Not available	Not available	275-280 °C[3]
Solubility	Insoluble in water (predicted)	Soluble in ethanol, ether	Insoluble in water; soluble in alcohols, ether, ethyl acetate[3]
pKa	Not available	Not available	4.47[3]

Synthesis

The primary route for the synthesis of **4-isobutoxy-3-methoxybenzoic acid** is the Williamson ether synthesis, a well-established method for preparing ethers.[5][6] This reaction involves the deprotonation of the hydroxyl group of isovanillic acid to form an alkoxide, which then acts as a nucleophile to attack an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

Materials:

- Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)
- Isobutyl bromide (1-bromo-2-methylpropane)
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF) or Acetone as solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4) for drying
- Deionized water

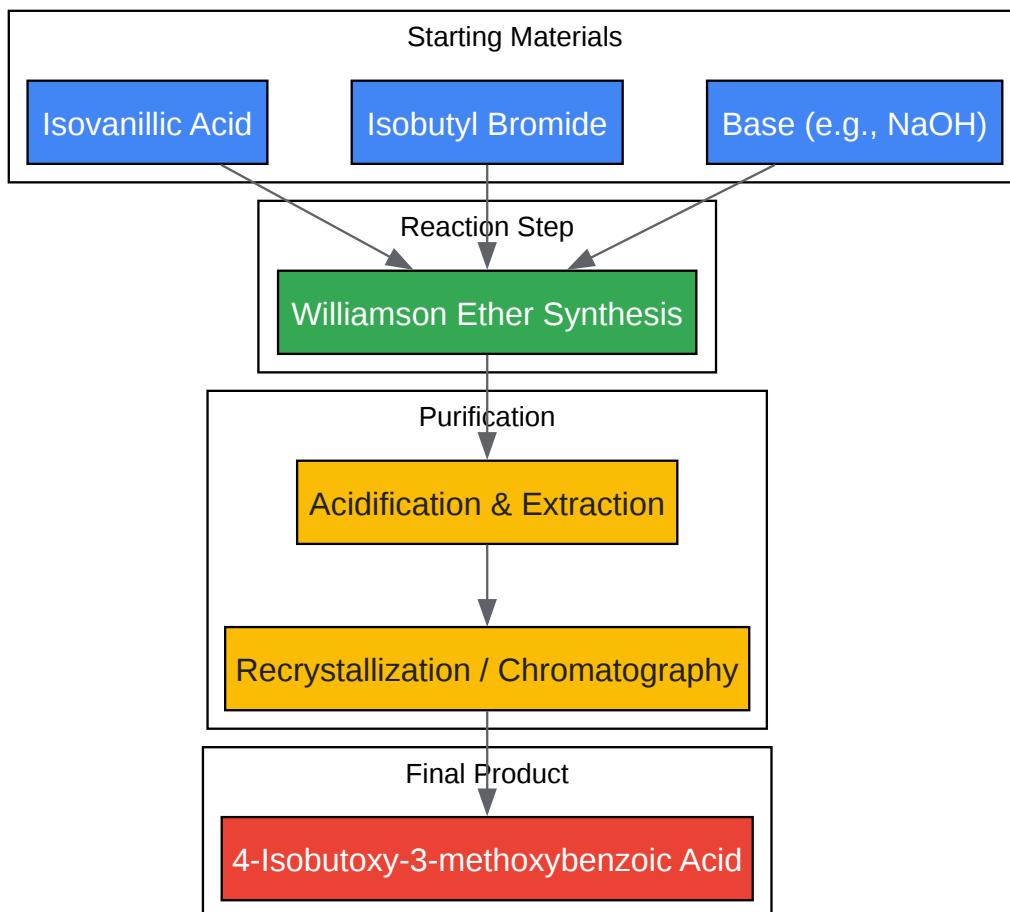
Procedure:

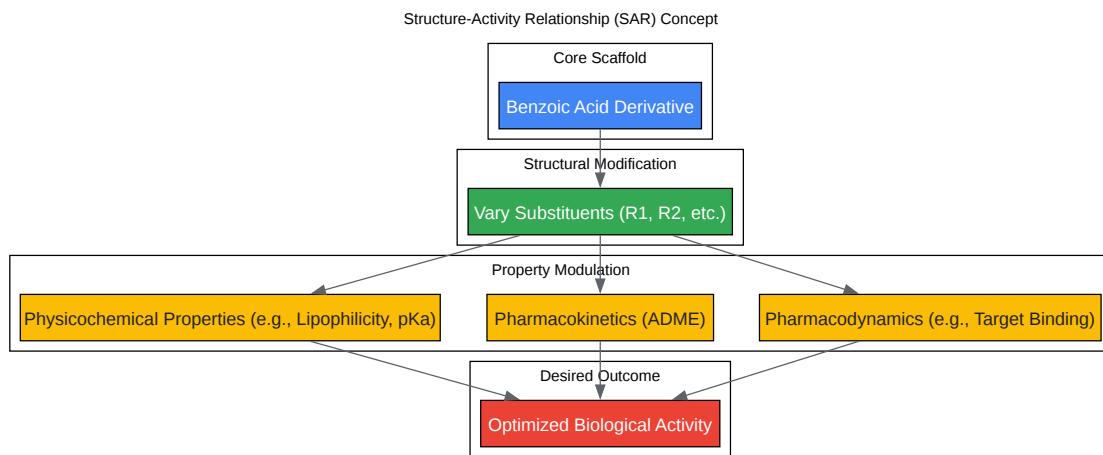
- Deprotonation: In a round-bottom flask, dissolve isovanillic acid (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone. Add a base such as sodium hydroxide or potassium carbonate (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature until the isovanillic acid is fully deprotonated to form the corresponding phenoxide. This can be monitored by the cessation of gas evolution if a carbonate base is used.
- Nucleophilic Substitution: To the solution containing the phenoxide, add isobutyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Evaporate the solvent under reduced pressure.
- Acidification and Extraction: Dissolve the residue in water and acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic

acid and cause the product to precipitate if it is insoluble in water, or remain in solution if it is soluble. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).

- **Drying and Purification:** Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-isobutoxy-3-methoxybenzoic acid**. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Synthetic Workflow for 4-Isobutoxy-3-methoxybenzoic Acid





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